5-[({[4-methyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include azides, alkynes, and various catalysts to facilitate the cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or triazole rings .
Scientific Research Applications
5-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its unique structure.
Mechanism of Action
The mechanism of action of 5-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-methyl-5-(pyridin-4-yl)thiophen-3-yl)cyclopent-1-ene: Another triazole derivative with similar structural features but different biological activities.
2,3,5,6-Tetra(pyridin-4-yl)pyrazine: A compound with a similar pyridine moiety but different overall structure and properties.
Uniqueness
What sets 5-(2-{[4-METHYL-5-(PYRIDIN-3-YL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXAMIDE apart is its unique combination of a triazole ring, pyridine moiety, and sulfur-containing functional group. This unique structure imparts specific reactivity and biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H17N9O2S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
5-[[2-[(4-methyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]-2-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C19H17N9O2S/c1-27-18(12-6-5-9-21-10-12)23-24-19(27)31-11-14(29)22-17-15(16(20)30)25-28(26-17)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H2,20,30)(H,22,26,29) |
InChI Key |
GXFPLJZRSVVAOA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=NN(N=C2C(=O)N)C3=CC=CC=C3)C4=CN=CC=C4 |
Origin of Product |
United States |
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